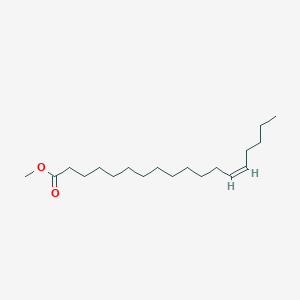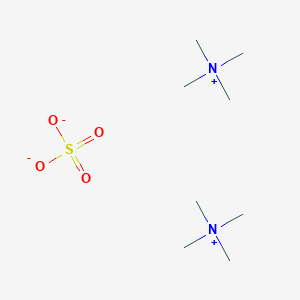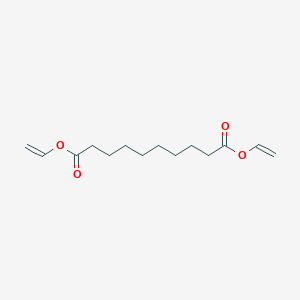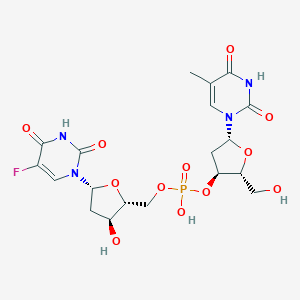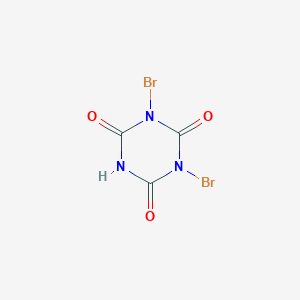
二溴异氰尿酸
描述
Synthesis Analysis
Dibromoisocyanuric acid can be synthesized from isocyanuric acid through a reaction with lithium hydroxide (LiOH) and bromine (Br2) in water. The process involves stirring the mixture to dissolve the bromine, followed by cooling in a refrigerator for 24 hours. The product is then collected by filtration, washed with ice-cold bromine water, and dried in vacuo over potassium hydroxide (KOH) and phosphorus pentoxide (P2O5), resulting in an 88% yield. This synthesis method highlights the compound's accessibility for laboratory and industrial purposes (Virgil, 2001).
Molecular Structure Analysis
Dibromoisocyanuric acid is characterized by the presence of bromine atoms which significantly influence its chemical reactivity. The molecular structure, represented by the molecular weight (MW) of 286.87 and the chemical formula C3HBr2N3O3, is crucial for understanding its reactivity and interaction with other chemical species. The structure of dibromoisocyanuric acid allows for electrophilic bromination reactions, making it a powerful brominating agent for organic synthesis (Virgil, 2001).
Chemical Reactions and Properties
Dibromoisocyanuric acid is highly effective in the electrophilic bromination of aromatic compounds, oximes, and other substrates. Its reactivity is attributed to the highly positive character of the bromine atoms in its structure, making it superior to other N-bromo compounds in bromination reactions. The compound's ability to undergo diverse reactions, including interactions with alkali ions (salt formation) and tertiary nitrogen compounds (complex formation), underscores its versatility in organic chemistry (Gottardi, 1977).
Physical Properties Analysis
The physical properties of dibromoisocyanuric acid, such as its solubility in dichloromethane (CH2Cl2) and sulfuric acid (H2SO4), are important for its application in various chemical processes. It is an irritating solid, and precautions should be taken to avoid inhalation of the powder or contact with skin. Proper storage conditions include refrigeration and protection from light and moisture to prevent decomposition (Virgil, 2001).
Chemical Properties Analysis
The chemical behavior of dibromoisocyanuric acid is significantly influenced by its bromine content, which enables it to act as a powerful brominating agent. Its chemical reactivity includes the ability to participate in oxidation reactions, the formation of β-bromoethers, p-bromoacetates, and bromohydrins with high regioselectivity and good yields. These properties make dibromoisocyanuric acid a valuable reagent in organic synthesis, offering an efficient pathway for the introduction of bromine into organic molecules (Almeida, Esteves, & Mattos, 2006).
科学研究应用
有机化学中的溴化剂:DBI 是一种高效的溴化剂,由于溴的高度正电性,优于其他 N-溴化合物。它用于各种有机化合物的溴化,包括芳香族化合物、肟等。这种用途在多项研究中得到强调,强调了 DBI 在有机合成和化学反应中的作用 (Gottardi,1977) (Virgil,2001) (Rosevear 和 Wilshire,1977).
消毒性能:发现 DBI 具有很强的杀菌性能。它对金黄色葡萄球菌有效,并被考虑用于手部消毒和其他卫生实践中 (Gottardi 和 Puritscher,1976).
杀孢子作用:DBI 表现出杀孢子作用,这意味着它可以有效杀死细菌孢子。这一特性使其成为消毒剂的潜在候选者,尤其是在医疗环境中 (Wartusch 和 Gottardi,1979).
在化学合成中的应用:DBI 用于苯并吡喃的溴化,影响各种化合物的结构形成。它在促进特定化学转化的作用在有机合成中很重要 (Ellis 和 Thomas,1973).
在氧化反应中的作用:DBI 被用作不同化学反应中的氧化剂,包括将 1,2-二醇氧化为 α-羟基酮。由于其效率和安全性,这一应用在绿色化学领域至关重要 (William、Kuriyama 和 Onomura,2013).
催化应用:DBI 已用于银催化的脂肪族羧酸脱羧溴化,展示了其在催化过程中的多功能性 (Tan 等人,2017).
安全和危害
DBI is classified as an oxidizing solid (Category 2), acute toxicity oral (Category 4), skin corrosion (Category 1B), serious eye damage (Category 1), short-term (acute) aquatic hazard (Category 1), and long-term (chronic) aquatic hazard (Category 1) . It may intensify fire, is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects .
未来方向
DBI is extremely important in chemistry due to its roles in organic synthesis as a starting compound . The development of modern coupling reactions has greatly increased the demand for brominating compounds as starting materials . Therefore, the use of DBI in bromination becomes very attractive and consistent with green chemistry principles .
属性
IUPAC Name |
1,3-dibromo-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBCEKAWSILOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164717 | |
| Record name | Dibromoisocyanuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromoisocyanuric acid | |
CAS RN |
15114-43-9 | |
| Record name | Dibromoisocyanuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015114439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromoisocyanuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromo-1,3,5-triazinane-2,4,6-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





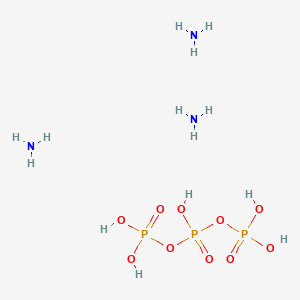
![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)

